(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, phenyl groups, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a haloketone to form the thiazolidinone ring.
Ether Linkage Formation: The ether linkages are formed through nucleophilic substitution reactions involving phenol derivatives and alkyl halides.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The phenyl and ether groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with biomolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to interact with specific molecular targets.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- 2-Fluorodeschloroketamine
Uniqueness
What sets (5Z)-3-phenyl-5-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H23NO3S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(5Z)-3-phenyl-5-[[2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H23NO3S2/c1-2-10-20-11-6-8-15-23(20)30-17-18-31-24-16-9-7-12-21(24)19-25-26(29)28(27(32)33-25)22-13-4-3-5-14-22/h2-9,11-16,19H,1,10,17-18H2/b25-19- |
InChI Key |
DXUATOCRFDTFBK-PLRJNAJWSA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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